
Copper(I) Trifluoromethanethiolate
Overview
Description
Copper(I) trifluoromethanethiolate (CuSCF₃, CAS 3872-23-9) is a metal-organic compound with the molecular formula CCuF₃S and a molecular weight of 164.61–164.62 g/mol . It is typically a white to pale yellow-red crystalline powder and is used primarily as a reagent to introduce the trifluoromethylthio (CF₃S) group into aromatic and heteroaromatic compounds . Its applications span pharmaceutical and materials science research, particularly in late-stage functionalization of bioactive molecules. The compound requires storage at 2–8°C in an oxygen-free environment to maintain stability .
Preparation Methods
Preparation Methods
Direct Synthesis from Copper(I) Salts and Trifluoromethanethiol
One common approach involves the reaction of copper(I) salts (such as copper(I) chloride or copper(I) bromide) with trifluoromethanethiol (CF3SH) or its derivatives under controlled conditions. This method typically requires an inert atmosphere to prevent oxidation of copper(I) and careful temperature control to avoid decomposition of the trifluoromethanethiolate anion.
- Reaction conditions: The copper(I) salt is suspended or dissolved in an appropriate solvent (e.g., acetonitrile or tetrahydrofuran), and trifluoromethanethiol gas or solution is introduced slowly.
- Outcome: The copper(I) trifluoromethanethiolate precipitates as a solid, which can be isolated by filtration and dried under inert gas.
- Notes: This method yields a product with high purity but requires handling of toxic and volatile trifluoromethanethiol.
Preparation via Silver(I) Trifluoromethanethiolate Transmetallation
A widely studied and effective method involves the transmetallation reaction starting from silver(I) trifluoromethanethiolate (AgSCF3), which is first prepared by reacting silver salts with trifluoromethanethiol or trifluoromethylthiolate sources.
- Step 1: Synthesis of AgSCF3 by reaction of silver oxide or silver nitrate with trifluoromethanethiol or potassium trifluoromethanethiolate (KSCF3).
- Step 2: Transmetallation with copper(I) salts (e.g., CuI) in acetonitrile or other polar solvents to form this compound.
- Advantages: This method allows for milder reaction conditions and better control over the purity and stability of the copper(I) product.
- Research findings: Studies have shown that the presence of iodide ions (KI or tetra-n-butylammonium iodide) facilitates the formation of nucleophilic trifluoromethanethiolate species and improves yields in subsequent trifluoromethylthiolation reactions.
Use of Potassium Trifluoromethanethiolate (KSCF3) as a Precursor
Potassium trifluoromethanethiolate is a stable salt that can be used as a trifluoromethanethiolate source. This compound can be prepared by reacting KSCF3 with copper(I) salts in polar solvents.
- Procedure: Mixing KSCF3 with CuI or CuCl in solvents like acetonitrile at room temperature.
- Outcome: Formation of CuSCF3 precipitate or solution, depending on solvent and conditions.
- Limitations: The reaction efficiency depends on the solubility of KSCF3 and copper(I) salts, and the presence of coordinating solvents or additives can affect the product stability.
Comparative Data on Preparation Yields and Conditions
Preparation Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|
Direct reaction of CuI with CF3SH | CuI, CF3SH | Acetonitrile | 0–25°C | ~85–90 | Requires inert atmosphere; sensitive to air and moisture |
Transmetallation from AgSCF3 and CuI | AgSCF3, CuI, KI or Bu4NI | Acetonitrile | Room temp | 80–89 | KI or tetra-n-butylammonium iodide improves nucleophilicity and yield |
Reaction of KSCF3 with CuI | KSCF3, CuI | Acetonitrile | Room temp | Variable | Dependent on solubility; may require additives for stabilization |
Data adapted from research by Adams and Clark (2000) and related studies.
Summary of Research Findings
- The transmetallation method from silver(I) trifluoromethanethiolate to this compound is the most documented and reliable approach, offering good yields and manageable reaction conditions.
- The presence of iodide ions is critical in stabilizing the trifluoromethanethiolate anion and enhancing nucleophilicity for subsequent synthetic applications.
- Direct synthesis from copper(I) salts and trifluoromethanethiol is feasible but requires stringent control of reaction atmosphere and temperature.
- Potassium trifluoromethanethiolate serves as a convenient precursor but may require optimization of solvent and additives for efficient copper(I) salt formation.
Chemical Reactions Analysis
Oxytrifluoromethylation of Allylamines with CO₂
CuSCF₃ enables the copper-catalyzed oxytrifluoromethylation of allylamines, forming spirocyclic oxazolidinones. The reaction proceeds via a Cu(I)–Cu(II) catalytic cycle rather than the previously proposed Cu(I)–Cu(III) pathway .
Mechanistic Highlights :
-
Deprotonation : Allylamines undergo deprotonation assisted by a copper catalyst.
-
CO₂ Insertion : Carbamate intermediates form via CO₂ insertion.
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Radical Generation : Togni reagent II oxidizes Cu(I) carboxylate to Cu(II) dicarboxylate, releasing a trifluoromethyl radical (- CF₃) .
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Electrophilic Addition : The - CF₃ radical attacks the alkene, forming a diradical adduct.
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Spirocyclization : A carboxylate-delivered radical–radical coupling constructs the spiro ring .
Parameter | Value/Description |
---|---|
Catalyst | Cu(I) species |
Oxidant | Togni reagent II |
Key Intermediate | Cu(II) dicarboxylate |
Selectivity | High diastereoselectivity |
Computational Support | DFT calculations confirm pathway |
Csp³–H Trifluoromethylthiolation
CuSCF₃ facilitates directed C–H bond functionalization in aliphatic systems. This method achieves primary, secondary, and tertiary Csp³–H trifluoromethylthiolation with broad functional group tolerance .
Reaction Conditions :
-
Catalyst : Cu(OTf)₂ with bipyridine (bpy) ligand.
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Additives : AgSCF₃, CsBr, and N-fluoro-N-octyltoluenesulfonamide.
Mechanism :
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Radical Initiation : Cu(I) generates an N-centered radical from fluorosulfonamides.
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Hydrogen Atom Transfer (HAT) : Intramolecular 1,5-HAT forms a carbon-centered radical.
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Trifluoromethylthiolation : Radical combines with Cu(II)–SCF₃ to form the product via reductive elimination .
Substrate Type | Yield Range | Notable Examples |
---|---|---|
Primary C–H | 60–74% | Heptane derivatives |
Secondary C–H | 55–68% | Cyclohexyl systems |
Tertiary C–H | 45–52% | Adamantane derivatives |
Radical Cyclization Cascades
CuSCF₃ participates in amidyl radical-initiated cyclization reactions, enabling tandem trifluoromethylthiolation and ring formation .
Key Findings :
-
Optimal Catalyst : Cu(OAc)₂ in H₂O/DMSO (1:1) at 80°C.
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Radical Trapping : TEMPO inhibits product formation, confirming radical intermediates .
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Cyclization Pathway : 5-Exo-trig cyclization precedes SCF₃ transfer.
Model Reaction :
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Substrate : N-Allylfluorosulfonamide.
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Product : Trifluoromethylthiolated pyrrolidinone.
Condition Variation | Outcome |
---|---|
Solvent (H₂O only) | No reaction |
Cu(OAc)₂ replaced | Reduced yield (<20%) |
TEMPO added | Reaction inhibited; adduct formed |
Comparative Reactivity with Selenium Analogues
CuSCF₃ exhibits distinct behavior compared to its selenium counterpart (CuSeCF₃). In competition experiments:
Scientific Research Applications
Copper(I) Trifluoromethanethiolate is used extensively in organic synthesis for introducing trifluoromethylthio groups into organic molecules. These groups are valuable in pharmaceuticals and agrochemicals due to their ability to enhance biological activity . The compound is also used in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and material science .
Mechanism of Action
The mechanism by which Copper(I) Trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to an organic substrate. This process typically involves the formation of a copper-thio intermediate, which then reacts with the substrate to form the final product . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethylthio group with various organic functional groups .
Comparison with Similar Compounds
Silver(I) Trifluoromethanethiolate (AgSCF₃)
- Molecular Formula : CAgF₃S
- Molecular Weight : 208.93 g/mol
- CAS No.: 811-68-7
- Key Properties: Reactivity: AgSCF₃ is a well-established reagent for direct trifluoromethylthiolation of unactivated C(sp³)–H bonds and benzylic positions . Synthesis: Prepared via safer routes (e.g., carbon disulfide and silver fluoride) instead of toxic mercury-based methods . Applications: Used in radical trifluoromethylthiolation of alkenes and dehydroxytrifluoromethylthiolation of alcohols with tetra-n-butylammonium iodide .
Comparison with CuSCF₃ :
- Reactivity : AgSCF₃ is more versatile in C–H activation (e.g., unactivated substrates), while CuSCF₃ is often employed in directed oxidative C(sp³)–H activation .
- Synthesis : CuSCF₃ can be derived from AgSCF₃ via metathesis with CuBr, making AgSCF₃ a precursor .
- Handling : Both compounds require respiratory protection and avoid drainage release, but AgSCF₃’s higher molecular weight and silver content may pose distinct disposal challenges .
Tetramethylammonium Trifluoromethanethiolate (Me₄NSCF₃)
- Molecular Formula : C₅H₁₂F₃NS
- Molecular Weight : 193.21 g/mol
- CAS No.: 515823-30-0
- Key Properties: Reactivity: A non-metallic alternative for CF₃S introduction, avoiding heavy metals. Stability: Initially considered unstable above 0°C, but revised methods ensure stability under ambient conditions . Applications: Useful in reactions requiring solubility in polar solvents or compatibility with metal-sensitive substrates.
Comparison with CuSCF₃ :
- Safety : Me₄NSCF₃ eliminates heavy metal toxicity concerns, making it preferable in green chemistry .
- Reactivity : Less reactive than CuSCF₃ in aromatic systems but advantageous in metal-free photoredox catalysis .
N-Trifluoromethylthiosaccharin
- Molecular Formula: C₈H₄F₃NO₃S₂
- CAS No.: 1647073-46-8
- Role : A shelf-stable electrophilic trifluoromethylthiolating agent.
Comparison : Unlike CuSCF₃, this reagent operates via electrophilic pathways, enabling selective functionalization of electron-rich arenes .
Comparative Data Table
Research Findings and Trends
- Shift from Mercury-Based Synthesis : Both AgSCF₃ and CuSCF₃ were historically prepared using mercury reagents (e.g., Hg(SCF₃)₂), but modern methods favor safer routes (e.g., AgF + CS₂ for AgSCF₃) .
- Reactivity Hierarchy : AgSCF₃ > CuSCF₃ in radical and unactivated C–H reactions, while CuSCF₃ excels in directed activation .
- Emerging Alternatives : Tetramethylammonium and electrophilic reagents (e.g., N-trifluoromethylthiosaccharin) address toxicity and selectivity issues .
Biological Activity
Copper(I) trifluoromethanethiolate (Cu(I)SCF₃) is a coordination compound that has garnered interest in various fields, particularly in biological applications due to its unique properties. This article explores the biological activity of Cu(I)SCF₃, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by research findings and data tables.
This compound has the molecular formula CCuF₃S and a molecular weight of 164.61 g/mol. It typically appears as a white to light yellow powder and is sensitive to air and heat, necessitating storage under inert conditions at low temperatures .
Antimicrobial Activity
Research indicates that copper complexes, including Cu(I)SCF₃, exhibit significant antimicrobial properties. A comparative study highlighted that copper complexes possess greater antimicrobial activity than their zinc counterparts against various pathogens.
Minimum Inhibitory Concentration (MIC)
The MIC values for Cu(I)SCF₃ and related copper complexes against selected bacteria are summarized in the following table:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15.62 - 62.5 | |
Escherichia coli | 15.62 - 62.5 | |
Candida albicans | 0.7 - 250 |
These findings demonstrate that Cu(I)SCF₃ exhibits potent antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Copper complexes have been investigated for their potential as anticancer agents. A study involving novel copper(II) complexes indicated that similar copper compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial damage.
Case Study: Copper Complexes with β-Carboline Derivatives
A study synthesized copper(II) complexes with β-carboline derivatives, which showed enhanced biological activity compared to traditional chemotherapeutics like cisplatin. The complexes exhibited:
- Cell lines tested : A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer)
- Mechanism of action : Induction of apoptosis via ROS production and caspase activation .
Antioxidant Activity
This compound also demonstrates antioxidant properties. Research on copper(II) complexes has shown that they possess significant free radical scavenging abilities.
Antioxidant Activity Data
The following table summarizes the antioxidant activities of various copper complexes:
Compound | IC50 (µM) | Method Used |
---|---|---|
Copper(II) complex A | 25 | DPPH scavenging |
Copper(II) complex B | 30 | H₂O₂ scavenging |
This compound | Not specified | Various assays |
These results indicate that copper complexes can effectively neutralize free radicals, contributing to their potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Copper(I) Trifluoromethanethiolate in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use N100 (US) or P3 (EN 143) respirators in well-ventilated areas to avoid inhalation of dust or vapors .
- Skin and Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with JIS T 8147 standards to prevent skin/eye contact .
- Storage : Store at 2–8°C in airtight containers away from incompatible materials (e.g., strong oxidizers) to maintain stability .
- Emergency Protocols : In case of exposure, rinse affected areas with water and seek immediate medical attention. Do not induce vomiting if ingested .
Q. How is this compound synthesized, and what purity benchmarks are critical for catalytic applications?
Methodological Answer:
- Synthesis : Typically prepared via metathesis reactions between copper(I) salts (e.g., CuCl) and trifluoromethanethiol (CF₃SH) under inert atmospheres. Purity (>90%) is essential to avoid side reactions .
- Purification : Recrystallization from anhydrous solvents (e.g., THF) and characterization via elemental analysis or ICP-MS to confirm Cu(I) content .
- Quality Control : Monitor for residual halides (e.g., Cl⁻) using ion chromatography, as impurities can deactivate catalytic sites .
Advanced Research Questions
Q. What mechanistic role does this compound play in trifluoromethylthiolation reactions?
Methodological Answer:
- Catalytic Cycles : Acts as a CF₃S⁻ source in cross-coupling reactions. For example, in alcohol dehydroxytrifluoromethylthiolation, it transfers the CF₃S group via nucleophilic substitution, facilitated by iodide salts (e.g., TBAI) .
- Spectroscopic Validation : Use in situ Raman spectroscopy to track the formation of intermediates like [Cu(CF₃S)] complexes .
- Kinetic Studies : Compare turnover frequencies (TOF) with alternative catalysts (e.g., AgCF₃S) to assess efficiency .
Q. How can researchers address contradictions in reported toxicity and stability data for this compound?
Methodological Answer:
- Data Gaps : Existing SDS lack data on decomposition products (e.g., HF, SOₓ) and chronic toxicity. Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Contradictory Classifications : While some SDS list respiratory irritation (H335), others lack acute toxicity data. Perform in vitro assays (e.g., Ames test) to evaluate mutagenicity .
- Risk Mitigation : Adopt the precautionary principle: assume higher hazard potential until empirical data resolves discrepancies .
Q. What strategies are effective in characterizing this compound’s coordination chemistry and stability?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation state of Cu(I) and sulfur bonding environments .
- EPR Spectroscopy : Detect paramagnetic impurities (e.g., Cu(II)) to assess sample purity .
- Computational Modeling : DFT calculations to predict ligand-binding energies and reaction pathways .
- Stability Tests : Monitor moisture sensitivity via Karl Fischer titration and UV-Vis spectroscopy under controlled humidity .
Q. How does this compound compare to silver analogs in multi-component reactions?
Methodological Answer:
- Cost vs. Efficiency : Copper salts are cheaper but may require higher temperatures. Silver analogs (e.g., AgCF₃S) offer faster kinetics but are prone to ligand dissociation .
- Substrate Scope : CuCF₃S tolerates electron-deficient aromatics better, while AgCF₃S excels in aliphatic systems .
- Case Study : In styrene trifluoromethylthio-arylsulfonylation, CuCF₃S achieved 78% yield vs. AgCF₃S (85%), but with better functional-group compatibility .
Q. What frameworks guide the design of research questions for studying this compound’s applications?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “How does solvent polarity influence CF₃S transfer efficiency in Cu-mediated reactions?” .
- PICOT Framework : Structure hypotheses by defining Population (substrates), Intervention (catalyst loading), Comparison (alternative catalysts), Outcome (yield/selectivity), and Time (reaction duration) .
Properties
IUPAC Name |
copper(1+);trifluoromethanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLDZVXWYCMMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371554 | |
Record name | Copper(I) Trifluoromethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3872-23-9 | |
Record name | Copper(I) Trifluoromethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3872-23-9 | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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